N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide
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Overview
Description
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide is a chemical compound known for its reactivity and utility in organic synthesis. It is part of the sulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is particularly notable for its dichloro and phenylethylidene substituents, which confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is effective in producing highly reactive derivatives of the sulfonamide series. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic compounds in the presence of oleum to form N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides.
Nucleophilic Addition: Reactions with secondary amines at room temperature produce α,α-dichloromethylbenzene and N,N-dialkyl-N’-(arenesulfonyl)formamidines.
Common Reagents and Conditions
Common reagents used in these reactions include oleum, concentrated sulfuric acid, and secondary amines. The reactions are typically carried out at room temperature or under cooling conditions to control the reactivity and yield of the products.
Major Products
The major products formed from these reactions include N-[1-aryl(or hetaryl)-2,2-dichloro-2-phenylethyl]arenesulfonamides and N,N-dialkyl-N’-(arenesulfonyl)formamidines. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various sulfonamide derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions involving sulfonamide groups.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide involves its electrophilic nature due to the presence of strong electron-withdrawing dichloro groups. This enhances its reactivity with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates with nucleophilic reagents .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloroethylidene)benzenesulfonamide: Similar in structure but with an additional chlorine atom, making it more reactive.
N-(2,2-Dichloro-2-phenylethylidene)-4-methoxybenzenesulfonamide: Contains a methoxy group, which alters its reactivity and solubility properties.
Uniqueness
N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide is unique due to its specific combination of dichloro and phenylethylidene substituents, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis.
Properties
CAS No. |
147116-69-6 |
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Molecular Formula |
C14H11Cl2NO2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-14(16,12-7-3-1-4-8-12)11-17-20(18,19)13-9-5-2-6-10-13/h1-11H |
InChI Key |
HZMJGWIPSJSUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=NS(=O)(=O)C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
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